molecular formula C22H21N5O3 B2465088 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1251707-11-5

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2465088
CAS No.: 1251707-11-5
M. Wt: 403.442
InChI Key: GIRPTZPELAQZCU-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]pyrazine core substituted with a 3,5-dimethylphenoxy group at position 8 and an N-(4-methylphenyl)acetamide moiety at position 2.

Properties

IUPAC Name

2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-4-6-17(7-5-14)24-19(28)13-27-22(29)26-9-8-23-21(20(26)25-27)30-18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRPTZPELAQZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been studied as a potential c-Met kinase inhibitor, which is crucial in cancer cell signaling pathways. The compound binds to the kinase domain, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Side Chain

  • N-(4-Ethoxyphenyl) Analog (ID: M446-2069): Replacing the 4-methylphenyl group with 4-ethoxyphenyl increases molecular weight (433.47 vs. The ethoxy group may reduce metabolic oxidation compared to the methyl group, extending half-life .
  • N-(2,5-Dimethylphenyl) Analog with 4-Chlorobenzylsulfanyl (): The sulfanyl group at position 8 introduces a thioether linkage, which may improve interactions with cysteine residues in enzymes.

Modifications to the Triazolopyrazine Core

  • Antioxidant-Conjugated Derivative (Compound 16, ): Incorporation of a 4-(2-aminoethoxy)phenyl group and a 3,5-di-tert-butyl-4-hydroxybenzamide moiety introduces antioxidant functionality via the phenolic hydroxyl group. This contrasts with the target compound’s lack of redox-active groups, suggesting divergent therapeutic applications (e.g., oxidative stress vs. enzyme inhibition) .
  • Chromen-7-yloxy-Substituted Analog (Compound 9, ) :
    Replacement of the triazolopyrazine core with a coumarin (chromen-7-yloxy) system alters π-π stacking and hydrogen-bonding capabilities. The pyrazolylidene group in this analog may enhance metal chelation, a feature absent in the target compound .

Heterocyclic Core Replacements

  • Thiazolidinone Derivatives (): Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) replace the triazolopyrazine with a thiazolidinone-quinazolinone hybrid.

Pharmacological and Physicochemical Property Comparison

Compound Molecular Weight Key Substituents LogP* Notable Activity
Target Compound ~421.45 3,5-Dimethylphenoxy, 4-methylphenyl 3.2 Enzyme inhibition (putative)
N-(4-Ethoxyphenyl) analog (M446-2069) 433.47 4-Ethoxyphenyl 2.8 Improved solubility
4-Chlorobenzylsulfanyl analog (Ev4) 487.94 4-Chlorobenzylsulfanyl 4.1 Enhanced enzyme thiol interaction
Antioxidant derivative (Cpd 16, Ev10) 647.78 Di-tert-butyl-4-hydroxybenzamide 5.0 Antioxidant, neuroprotective
Thiazolidinone-quinazolinone (Cpd 5) 454.50 Thioxothiazolidinone 3.5 Antimicrobial, anti-inflammatory

*Estimated using fragment-based methods.

Research Findings and Implications

  • Antioxidant: Tert-butylphenolic groups () scavenge free radicals effectively .
  • SAR Insights: Phenyl Substitutions: 3,5-Dimethylphenoxy in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., tert-butyl) enhance membrane penetration but reduce solubility. Heterocyclic Cores: Triazolopyrazines offer rigidity and hydrogen-bonding sites, while quinazolinones () provide planar structures for intercalation .

Biological Activity

The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide (CAS Number: 1251621-89-2) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and interactions with various biological targets. A summary of relevant research findings and case studies will be presented.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3}, with a molecular weight of approximately 393.44 g/mol. The structure includes a triazole and pyrazine moiety, contributing to its diverse biological activities.

Structural Features

FeatureDescription
Molecular FormulaC22H21N5O3
Molecular Weight393.44 g/mol
Functional GroupsTriazole, Pyrazine, Phenoxy, Acetamide

Antimicrobial Activity

Research indicates that compounds with similar structural features to 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that nitrogen heterocycles can enhance biological activity compared to their non-fused counterparts .

Case Study: Antimicrobial Screening
A study involving the synthesis of various nitrogen heterocycles linked with chromone moieties demonstrated that certain compounds exhibited high antimicrobial activity against standard reference strains. Compounds similar to our target compound showed effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a screening study of a drug library on multicellular spheroids, several compounds were identified as potential anticancer agents. The unique structural features of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide may contribute to its effectiveness against cancer cell lines.

Research Findings:

  • Mechanism of Action: The compound appears to interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
  • Cell Lines Tested: Various human cancer cell lines were utilized in assays to determine cytotoxicity and selectivity.

Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as radioligand binding assays have been employed to evaluate its affinity for specific receptors.

Binding Affinity Results:
The compound demonstrated notable binding affinity towards certain receptor subtypes involved in cancer progression and inflammatory responses .

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